N-(3,5-dichloro-4-methylpyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C10H8Cl2N4OS2 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-methylpyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H8Cl2N4OS2/c1-5-6(11)2-13-9(8(5)12)15-7(17)3-18-10-16-14-4-19-10/h2,4H,3H2,1H3,(H,13,15,17) |
InChI Key |
MPZYNBCSDBBVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)NC(=O)CSC2=NN=CS2)Cl |
Origin of Product |
United States |
Biological Activity
N-(3,5-dichloro-4-methylpyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula: C₁₄H₁₂Cl₂N₂OS
- Molecular Weight: 327.2 g/mol
- IUPAC Name: this compound
This compound features a pyridine ring substituted with dichloro and methyl groups and a thiadiazole moiety linked via a sulfanyl group to an acetamide.
Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines:
The compound this compound has not been directly tested in the literature; however, its structural analogs have shown promising results against breast cancer cell lines.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in cancer cell proliferation and survival. The presence of the thiadiazole ring is particularly noteworthy as compounds containing this moiety are known for their diverse biological activities.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have also been recognized for their antimicrobial properties. Research indicates a broad spectrum of activity against various pathogens:
| Compound | Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiadiazole Derivative | Mycobacterium smegmatis | 26.46 | |
| Control (Isoniazid) | Mycobacterium smegmatis | 12.00 |
The antimicrobial efficacy suggests that this compound could be explored further for its potential as an antimicrobial agent.
Synthesis and Evaluation
A study published in Acta Pharmaceutica detailed the synthesis of novel thiadiazole derivatives and their biological evaluation. The findings highlighted that certain derivatives exhibited significant anticancer activity with low IC50 values compared to established chemotherapeutics like cisplatin .
Computational Studies
Computational studies have also been performed to predict the bioactivity of compounds containing the 1,3,4-thiadiazole ring. These studies utilize software tools to model interactions with biological targets and assess potential pharmacological profiles .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(3,5-dichloro-4-methylpyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest moderate to strong antibacterial activity.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 15.625 - 62.5 |
| Similar Compound A | E. faecalis | 62.5 - 125 |
Antifungal Properties
The compound has also been evaluated for antifungal activities. Preliminary results indicate efficacy against common fungal pathogens, making it a candidate for further development in antifungal therapies.
Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various enzymes. Studies exploring its role as an enzyme inhibitor have indicated possible applications in treating diseases where enzyme modulation is beneficial.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate thioketones or thiosemicarbazides.
- Substitution Reactions : The introduction of the pyridine moiety occurs through nucleophilic substitution methods.
- Acetamide Formation : The final step involves acylation reactions to introduce the acetamide functional group.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Potential Drug Development
Given its biological activities, this compound is being investigated for potential therapeutic applications in treating infections caused by resistant bacterial strains and fungal pathogens.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated its antibacterial activity against Staphylococcus aureus, showing promise as a lead compound for developing new antibiotics.
- Another research article highlighted its antifungal properties against Candida albicans, suggesting potential applications in treating fungal infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Impact on Yield : Bulkier substituents (e.g., benzylthio in 5h, 88% yield) correlate with higher yields, likely due to improved crystallinity .
- Melting Points : Compounds with electron-withdrawing groups (e.g., 4-chlorobenzylthio in 5e and 5j) exhibit higher melting points (132–140°C) compared to methoxy-substituted analogs (135–136°C) .
- Target Compound: The dichloro-methylpyridine group in the target compound introduces steric hindrance and electron-deficient characteristics, which may influence reactivity and solubility compared to simpler phenoxy derivatives .
Anticonvulsant and Antitumor Potential
highlights two 1,3,4-thiadiazole-acetamide derivatives with 100% effectiveness in the maximal electroshock (MES) seizure model:
2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide
These compounds feature benzothiazole-amino linkages, which enhance hydrophobic interactions critical for blood-brain barrier penetration.
Receptor Agonist Activity
Pyridazinone-based acetamides in , such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as FPR2 agonists.
Crystallographic and Computational Insights
reports the crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , where the dichlorophenyl and thiazole rings are twisted by 61.8°. This dihedral angle influences molecular packing and hydrogen bonding (N–H⋯N motifs). The target compound’s thiadiazole-pyridine system may adopt similar twisted conformations, affecting solid-state stability and solubility .
Q & A
Q. What are the recommended synthetic protocols for preparing N-(3,5-dichloro-4-methylpyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves nucleophilic substitution or coupling reactions between functionalized pyridine and thiadiazole precursors. For example:
- Step 1: React 3,5-dichloro-4-methylpyridin-2-amine with chloroacetyl chloride to form the acetamide intermediate.
- Step 2: Introduce the thiadiazole-sulfanyl moiety via a thiol-ene "click" reaction or coupling with 1,3,4-thiadiazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Optimization: Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve yield. Recrystallize from ethanol-dioxane mixtures to enhance purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- FT-IR: Confirm the presence of C=O (amide I band, ~1650–1680 cm⁻¹) and C-S (thiadiazole, ~650–750 cm⁻¹).
- NMR: Use ¹H/¹³C NMR to resolve regiochemistry. For example, pyridine protons (δ 7.5–8.5 ppm) and thiadiazole protons (δ 8.0–8.3 ppm) should show distinct splitting patterns.
- LC-MS: Validate molecular weight (e.g., [M+H]+ peak).
- Contradiction Resolution: If NMR signals overlap, employ 2D techniques (HSQC, HMBC) or crystallographic validation .
Q. What thermal analysis methods are suitable for studying its stability, and how are decomposition pathways interpreted?
Methodological Answer:
- TGA/DSC: Perform under nitrogen to assess thermal stability. A typical decomposition profile might show:
| Temperature Range (°C) | Mass Loss (%) | Probable Process |
|---|---|---|
| 150–200 | 5–10 | Loss of adsorbed solvent |
| 250–300 | 30–40 | Thiadiazole ring cleavage |
| >300 | Residual char | Pyridine backbone degradation |
- Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition steps .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, and what software tools are recommended?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation in DMSO/EtOH. Use SHELXL for structure refinement (e.g., anisotropic displacement parameters for heavy atoms) .
- Visualization: ORTEP-3 or WinGX can model molecular packing and hydrogen-bonding interactions. For example, the thiadiazole sulfur may exhibit π-stacking with the pyridine ring, affecting solubility .
- Ambiguity Resolution: Compare experimental bond lengths/angles with DFT-optimized geometries to validate tautomeric forms .
Q. How do reaction kinetics and thermodynamics influence the regioselectivity of functionalization at the thiadiazole or pyridine moieties?
Methodological Answer:
- Kinetic Control: At lower temperatures (<50°C), electrophilic substitution favors the pyridine ring (electron-deficient due to Cl and CH₃ groups).
- Thermodynamic Control: At higher temperatures (>80°C), nucleophilic attack shifts to the thiadiazole sulfur.
- Experimental Design: Use stopped-flow UV-Vis spectroscopy to monitor reaction rates. For example, time-resolved data might show a biphasic curve for competing pathways .
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be reconciled for this compound?
Methodological Answer:
- Metabolic Stability: Perform hepatic microsome assays to identify metabolites (e.g., oxidation of thiadiazole to sulfoxide).
- Solubility-Permeability Trade-off: Use the Henderson-Hasselbalch equation to model pH-dependent solubility in biological media. For example, the acetamide group (pKa ~2–3) may protonate in gastric fluid, altering absorption .
Q. What strategies mitigate challenges in refining X-ray data for this compound, particularly disorder in the thiadiazole ring?
Methodological Answer:
- Disorder Modeling: In SHELXL , split the thiadiazole into two positions with occupancy factors refined to <0.5. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.
- Validation Tools: Use PLATON to check for missed symmetry or twinning. If Rint > 0.05, consider data reprocessing or a higher-resolution dataset .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
